2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a complex structure that includes an indene ring system substituted with a carboxylic acid group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of o-tolyl-substituted intermediates with indene derivatives. One common method includes the use of Grignard reagents, where the o-tolyl magnesium bromide reacts with an indene derivative under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl) Pyridine: This compound is similar in structure but contains a pyridine ring instead of an indene ring.
Di(o-tolyl)phosphinic acid: Another related compound with a phosphinic acid group instead of a carboxylic acid.
Uniqueness
2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene ring system, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C17H16O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C17H16O2/c1-12-6-2-5-9-15(12)17(16(18)19)10-13-7-3-4-8-14(13)11-17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
JFMAMYHQFRLCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
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